methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate

Description

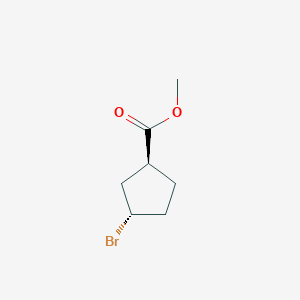

Methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate is a stereochemically defined brominated cyclopentane derivative with the molecular formula C₇H₁₁BrO₂ and a molecular weight of 207.067 g/mol . Its structure features a bromine atom at the 3-position and a methyl ester group at the 1-position of the cyclopentane ring, with relative stereochemistry (1S,3S) (Figure 1). The compound is commercially available with purities ranging from 95% to 97% and is primarily used as a protein degradation building block, likely in PROTACs (Proteolysis-Targeting Chimeras) or related bifunctional molecules .

Key properties include:

- CAS Numbers: 2055840-88-3 (most commonly referenced) and 89892-96-6 (discrepancy noted, possibly due to alternative stereodescriptors or registration errors) .

- Storage: Stable at room temperature .

- Applications: Utilized in medicinal chemistry for synthesizing bioactive molecules, particularly in targeted protein degradation .

Properties

IUPAC Name |

methyl (1S,3S)-3-bromocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNSTTSIQITBMQ-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@@H](C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate typically involves the bromination of cyclopentane derivatives followed by esterification. One common method includes the bromination of cyclopentane-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting bromocyclopentane-1-carboxylic acid is then esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for bromination and esterification can enhance efficiency and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution (SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of aqueous acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature or slightly elevated temperatures.

Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Hydrolysis: Carried out in aqueous acidic or basic conditions, often at elevated temperatures to accelerate the reaction.

Major Products

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

Reduction: The major product is the corresponding alcohol.

Hydrolysis: The products are cyclopentane-1-carboxylic acid and methanol.

Scientific Research Applications

Medicinal Chemistry

Methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate is being explored for its potential therapeutic effects. Its derivatives have been studied for:

- Antiviral Activity: Research indicates that compounds related to this structure may inhibit viral replication, making them candidates for antiviral drug development .

- Enzyme Inhibition: The compound's structure allows it to interact with specific enzymes, potentially leading to the development of enzyme inhibitors for various diseases .

Organic Synthesis

As a versatile building block in organic chemistry, methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate serves as a precursor for synthesizing more complex molecules:

- Pharmaceuticals: It is used in the synthesis of various pharmaceutical agents due to its ability to undergo further functionalization .

- Agrochemicals: The compound can be modified to create agrochemical products that enhance agricultural productivity .

Case Studies

Mechanism of Action

The mechanism of action of methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, the ester group may undergo hydrolysis to release the active carboxylic acid, which can interact with various molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Methyl (1S,3S)-3-Aminocyclopentane-carboxylate Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂

- Molecular Weight : 179.644 g/mol

- Functional Groups: Ester, amino (as a hydrochloride salt)

- CAS Number : 1085842-51-8

- Key Differences: Substitution of bromine with an amino group significantly alters reactivity. The amino group enables participation in amide bond formation or nucleophilic reactions, whereas bromine acts as a leaving group in substitution reactions . The hydrochloride salt form enhances water solubility compared to the hydrophobic bromoester . Applications: Likely used in peptide synthesis or as a chiral intermediate in pharmaceuticals, though specific biological data are unavailable in the provided evidence .

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide

- Molecular Formula: C₁₄H₁₅BrNO

- Molecular Weight : 294.18 g/mol

- Functional Groups : Bromophenyl, carboxamide, cyclopropene

- CAS Number: Not provided

- Key Differences: Incorporates a bromophenyl moiety and a strained cyclopropene ring, enabling unique reactivity in cross-coupling or ring-opening reactions.

rel-(1R,3R)-Methyl 1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutanecarboxylate

- Molecular Formula : C₂₆H₃₀Br₂O₆

- Molecular Weight : 598.32 g/mol

- Functional Groups : Bromophenyl, hydroxyl, ester

- CAS Number : 1431697-73-2

- Key Differences :

Comparative Data Table

Biological Activity

Methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, particularly focusing on antiviral properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Methyl (1S,3S)-3-bromocyclopentane-1-carboxylate

- Molecular Formula : C7H11BrO2

- CAS Number : 2306253-82-5

- Molecular Weight : 207.07 g/mol

The compound features a cyclopentane ring substituted with a bromine atom and a carboxylate ester group, which contributes to its reactivity and biological activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against coronaviruses. The following table summarizes the antiviral activity of methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate compared to other compounds.

| Compound | SARS-CoV-2 EC50 (µM) | MTS CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate | Not specified | Not specified | Not specified |

| Compound 1 (Racemic) | 4.7 ± 3.0 | 21 ± 11 | 4.5 |

| Compound 1a (R-enantiomer) | 3.6 ± 1.8 | 29 ± 24 | 8.1 |

| Compound 1b (S-enantiomer) | 1.4 ± 0.1 | 18 ± 11 | 12.8 |

The selectivity index (SI) indicates the compound's safety profile in relation to its antiviral potency, with higher values suggesting better therapeutic windows.

The mechanism through which methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate exerts its antiviral effects is still under investigation. Initial studies suggest that it may interfere with viral entry mechanisms rather than directly inhibiting viral replication enzymes such as the main protease or polymerase of SARS-CoV-2 .

Case Studies and Research Findings

A notable study investigated the compound's activity against various strains of SARS-CoV-2 and other β-coronaviruses such as SARS-CoV-1 and MERS-CoV. The results indicated that methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate exhibited comparable efficacy against different variants of concern:

- EC50 Values : The compound showed effective inhibition at low micromolar concentrations.

Furthermore, a specific assay demonstrated that it blocked viral entry in pseudovirus models for both SARS-CoV-2 and MERS-CoV, with EC50 values indicating potent activity .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate. Variations in the cyclopentane ring or modifications to the bromine substituent could enhance potency or reduce toxicity. Research has indicated that enantiomeric forms of similar compounds can exhibit significantly different biological activities, emphasizing the importance of stereochemistry in drug design .

Q & A

Q. What are the recommended synthetic routes for methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate?

A practical synthesis involves bromination of a cyclopentane precursor. For example, tert-butoxycarbonyl (Boc)-protected intermediates can undergo stereoselective bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions. Post-reaction, purification via silica gel chromatography (hexane/ethyl acetate gradients) isolates the product . Key steps include:

- Protecting the cyclopentane carboxylate with Boc to direct bromination.

- Monitoring reaction progress via TLC or in situ NMR for fluorine-containing analogs.

- Deprotection using trifluoroacetic acid (TFA) or LiOH, followed by neutralization and extraction .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm regiochemistry and stereochemistry. For example, diastereotopic protons in the cyclopentane ring show distinct splitting patterns (e.g., δ 2.20–2.10 ppm for axial vs. equatorial protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+Na] with <0.5 ppm error) .

- X-ray Crystallography : Resolves absolute configuration using programs like SHELXL or OLEX2 for crystal structure refinement .

Q. What safety precautions are essential during handling?

- Use fume hoods and personal protective equipment (PPE) due to bromine’s volatility and toxicity.

- Avoid ignition sources (sparks, open flames) as brominated compounds may decompose exothermically .

- Store at –20°C under inert gas (argon/nitrogen) to prevent degradation .

Q. How can impurities be removed during purification?

- Column Chromatography : Optimize solvent polarity (e.g., hexane/ethyl acetate 4:1) to separate brominated byproducts.

- Recrystallization : Use ethyl acetate/hexane mixtures for high-purity crystals.

- HPLC : Chiral columns (e.g., Chiralpak IA) resolve enantiomeric impurities if stereochemical fidelity is critical .

Q. What are common analytical challenges in quantifying this compound?

- Diastereomer Overlap : Overlapping NMR signals require 2D techniques (COSY, HSQC) or variable-temperature NMR .

- Thermal Instability : Use low-evaporation-temperature methods (e.g., rotary evaporation at <40°C) to prevent decomposition .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

- Chiral Auxiliaries : Introduce Boc or phenylselanyl groups to lock the cyclopentane conformation, enabling controlled bromination .

- Catalytic Asymmetric Bromination : Use chiral catalysts (e.g., Rh or Pd complexes) to induce enantioselectivity, though this requires optimization of solvent and temperature .

- Monitoring : Chiral HPLC or NMR (for fluorinated analogs) tracks enantiomeric excess (ee) .

Q. How to resolve contradictions between crystallographic and spectroscopic data?

- Multi-Method Validation : Cross-validate X-ray data (bond lengths/angles) with DFT-calculated NMR shifts (e.g., using Gaussian or ORCA).

- Twinned Crystals : Use OLEX2’s twin refinement tools to correct for pseudo-symmetry in diffraction data .

- Dynamic Effects : Account for conformational flexibility via variable-temperature crystallography or molecular dynamics simulations .

Q. What computational methods predict reactivity in further functionalization?

- DFT Calculations : Model transition states (e.g., bromine radical addition) using B3LYP/6-31G(d) to predict regioselectivity.

- Docking Studies : Assess steric effects in cyclopentane derivatives for applications in drug design .

Q. What mechanistic insights guide bromination optimization?

- Radical Pathways : Use EPR spectroscopy to detect bromine radicals in NBS-mediated reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents favor selectivity .

Q. How is this compound utilized in complex molecule synthesis?

- Building Block : The bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) to install aryl groups.

- Cyclopropane Precursor : Ring-opening reactions generate strained intermediates for natural product synthesis .

- Pharmaceutical Intermediates : Used in antiviral or anticancer agents, leveraging its rigid bicyclic scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.